molecular formula C11H8N2O B1330565 Pyridin-2-yl(pyridin-3-yl)methanone CAS No. 56970-91-3

Pyridin-2-yl(pyridin-3-yl)methanone

Cat. No. B1330565
CAS RN: 56970-91-3
M. Wt: 184.19 g/mol
InChI Key: WECOCLXDGWEPGO-UHFFFAOYSA-N
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Description

“Pyridin-2-yl(pyridin-3-yl)methanone” is a chemical compound with the molecular formula C11H8N2O . It has been identified as a selective transient receptor potential vanilloid 4 (TRPV4) channel antagonist and showed analgesic effect in Freund’s Complete Adjuvant (FCA) induced mechanical hyperalgesia model in guinea pig and rat .


Synthesis Analysis

The synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes can be achieved through a direct Csp3-H oxidation approach with water under mild conditions . This process is copper-catalyzed, indicating the importance of transition metals in the synthesis of aromatic ketones .


Molecular Structure Analysis

The molecular structure of “Pyridin-2-yl(pyridin-3-yl)methanone” is characterized by a combination of two pyridine rings connected by a methanone group . The exact mass of the molecule is 184.063662883 g/mol .


Physical And Chemical Properties Analysis

“Pyridin-2-yl(pyridin-3-yl)methanone” has a molecular weight of 184.19 g/mol . It has a topological polar surface area of 42.8 Ų and a complexity of 206 . It has no hydrogen bond donors but has three hydrogen bond acceptors . It also has two rotatable bonds .

Scientific Research Applications

Herbicidal Activity

Substituted 3-(pyridin-2-yl)phenylamino derivatives have been designed and synthesized for their potential herbicidal activity. This application explores the agricultural benefits of the compound .

Pharmacological Role

The compound has been reported to have a significant pharmacological role, including antibacterial, cytotoxic, mGluR5 antagonists, Lyase inhibitors, anti-inflammatory, antiviral, aromatase inhibitors, p38 MAP kinase inhibitors, and anticonvulsant agents .

Antagonists for Transient Receptor Potential Vanilloid 3

(Pyridin-2-yl)methanol derivatives have been synthesized and studied as novel and selective antagonists for Transient Receptor Potential Vanilloid 3, which could have implications in pain management and sensory perception .

Synthesis of Aromatic Ketones

An efficient copper-catalyzed synthesis method has been developed for pyridin-2-yl-methanones from pyridin-2-yl-methanes through direct Csp3-H oxidation with water under mild conditions. This application is crucial in the synthesis of aromatic ketones .

Antimicrobial Agents

Novel series of derivatives have been synthesized for their antibacterial properties to combat drug-resistant fungal and bacterial pathogens, highlighting the compound’s role in developing new antimicrobial agents .

Synthesis of Pyrimidinyl-Aminophenyl-Amide Derivatives

The compound has been used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, which could have various pharmaceutical applications .

Future Directions

The future directions for “Pyridin-2-yl(pyridin-3-yl)methanone” could involve further exploration of its pharmacological properties, particularly its role as a TRPV4 channel antagonist . Additionally, the development of more efficient synthesis methods could also be a focus .

properties

IUPAC Name

pyridin-2-yl(pyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-11(9-4-3-6-12-8-9)10-5-1-2-7-13-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECOCLXDGWEPGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90312508
Record name pyridin-2-yl(pyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90312508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridin-2-yl(pyridin-3-yl)methanone

CAS RN

56970-91-3
Record name 56970-91-3
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Record name pyridin-2-yl(pyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90312508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyridine-2-carbonyl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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